MJO445

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

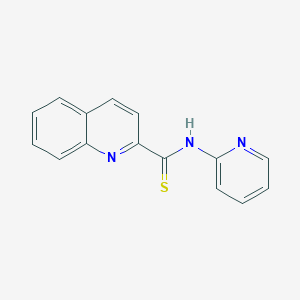

N-pyridin-2-ylquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c19-15(18-14-7-3-4-10-16-14)13-9-8-11-5-1-2-6-12(11)17-13/h1-10H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNJVMBOIQMXAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=S)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554680 | |

| Record name | N-(Pyridin-2-yl)quinoline-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1968-56-5 | |

| Record name | N-(Pyridin-2-yl)quinoline-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MJO445: A Novel ATG4B Inhibitor for the Attenuation of Autophagy in Glioblastoma

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A key mechanism contributing to its therapeutic resistance is the upregulation of autophagy, a cellular self-degradative process that allows tumor cells to survive the stress induced by treatments like radiation and temozolomide. The cysteine protease ATG4B is a critical enzyme in the autophagy pathway, making it a compelling target for novel anti-cancer therapies. MJO445 has emerged as a potent and selective small molecule inhibitor of ATG4B, demonstrating significant promise in attenuating autophagy in glioblastoma cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the ATG4B signaling pathway, its biochemical and cellular potency, and the experimental methodologies used in its characterization.

Introduction: The Role of Autophagy in Glioblastoma Therapy Resistance

Glioblastoma is characterized by its high degree of cellular heterogeneity and its profound resistance to standard-of-care treatments, including surgical resection, radiation therapy, and chemotherapy with temozolomide (TMZ).[1][2] A growing body of evidence points to the crucial role of autophagy in GBM's resilience. Autophagy is a catabolic process where cells degrade and recycle their own components to maintain homeostasis, particularly under conditions of stress such as nutrient deprivation or exposure to cytotoxic agents.[1]

In the context of glioblastoma, both radiation and TMZ induce a protective autophagic response in tumor cells, paradoxically promoting their survival and contributing to therapeutic resistance.[1][2] This has led to the exploration of autophagy inhibition as a strategy to sensitize glioblastoma cells to conventional therapies. One of the key regulators of autophagosome formation is the cysteine protease ATG4B, which processes microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature, membrane-associated form (LC3-II).[1] By inhibiting ATG4B, it is possible to disrupt the autophagy process and potentially enhance the efficacy of existing glioblastoma treatments.

This compound: A Potent Inhibitor of ATG4B

This compound, also referred to as compound 7 in the primary literature, is a novel small molecule inhibitor designed through the structural optimization of a previously identified ATG4B inhibitor, NSC185058.[1] The development of this compound aimed to enhance the potency and cellular activity against ATG4B.

Biochemical Potency

The inhibitory activity of this compound against ATG4B was determined using a fluorometric enzymatic assay. This assay measures the cleavage of a fluorogenic peptide substrate by recombinant ATG4B. The results demonstrated that this compound has a significantly lower IC50 value compared to its parent compound, NSC185058, indicating substantially greater biochemical potency.

| Compound | IC50 (μM) for ATG4B |

| NSC185058 (Compound 1) | 8.5 ± 1.1 |

| This compound (Compound 7) | 0.6 ± 0.1 |

Cellular Activity

The efficacy of this compound in a cellular context was evaluated in glioma stem-like cells (GSCs). The primary readouts for autophagy inhibition were the conversion of LC3-I to LC3-II and the degradation of the autophagy substrate p62/SQSTM1. Western blot analysis revealed that this compound effectively inhibited the formation of LC3-II and led to the accumulation of p62 at much lower concentrations than NSC185058, confirming its enhanced cellular potency.[1]

Mechanism of Action: Inhibition of the ATG4B Signaling Pathway

This compound exerts its anti-glioblastoma effect by directly inhibiting the enzymatic activity of ATG4B, thereby disrupting the autophagy signaling cascade.

The ATG4B-Mediated Autophagy Pathway

The formation of the autophagosome, a key structure in autophagy, is a multi-step process. A critical event is the lipidation of ATG8 family proteins, such as LC3. ATG4B is responsible for the initial cleavage of pro-LC3 to expose a C-terminal glycine residue, generating LC3-I. This is a prerequisite for the subsequent conjugation of LC3-I to phosphatidylethanolamine (PE) to form LC3-II, which is then incorporated into the autophagosome membrane. By inhibiting ATG4B, this compound prevents the processing of pro-LC3, thereby blocking the entire downstream autophagy process.

Caption: this compound inhibits the ATG4B-mediated cleavage of pro-LC3, a critical step in autophagosome formation and glioblastoma cell survival.

Experimental Protocols

Fluorometric ATG4B Enzymatic Assay

This assay quantifies the enzymatic activity of ATG4B in the presence of inhibitors.

-

Reagents:

-

Recombinant human ATG4B protein.

-

Fluorogenic peptide substrate (e.g., pim-FG-PABA-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

This compound and other test compounds dissolved in DMSO.

-

-

Procedure:

-

A solution of recombinant ATG4B in assay buffer is prepared.

-

Serial dilutions of the test compounds (including this compound) are made in assay buffer.

-

The ATG4B solution and the compound dilutions are mixed and incubated at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the fluorometric enzymatic assay to determine the IC50 of this compound for ATG4B.

Cellular Autophagy Assay (Western Blot)

This method assesses the effect of this compound on autophagy in glioblastoma cells.

-

Cell Culture:

-

Glioma stem-like cells (GSCs) are cultured in appropriate stem cell medium.

-

-

Treatment:

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

In some experiments, autophagy can be induced using stressors like nutrient starvation or temozolomide.

-

-

Protein Extraction:

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against LC3 and p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound is a potent and cell-active inhibitor of ATG4B that effectively attenuates autophagy in glioblastoma cells. Its mechanism of action, centered on the disruption of LC3 processing, makes it a promising candidate for further preclinical and clinical investigation. By inhibiting the pro-survival autophagy pathway, this compound has the potential to sensitize glioblastoma to standard therapies like radiation and temozolomide, offering a new therapeutic avenue for this devastating disease.

Future research should focus on in vivo studies to evaluate the efficacy of this compound in animal models of glioblastoma, both as a monotherapy and in combination with standard-of-care treatments. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will also be crucial for its translation into a clinical setting.

References

The Role of MJO445 in Autophagy Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a dual role in cancer cell survival and death. In the context of glioblastoma, a particularly aggressive brain tumor, autophagy can promote therapeutic resistance. MJO445 has emerged as a potent small-molecule inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway. This technical guide provides an in-depth overview of the role of this compound in autophagy inhibition, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to this compound and its Target: ATG4B

This compound, also referred to as compound 7 in its primary study, is a novel, potent inhibitor of ATG4B.[1] ATG4B is a cysteine protease that plays a critical role in the initiation of autophagy by processing the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor, pro-LC3, into its mature, cytosolic form, LC3-I. This cleavage is essential for the subsequent lipidation of LC3-I to form LC3-II, which is a hallmark of autophagosome formation. ATG4B is also involved in the de-lipidation of LC3-II, allowing for the recycling of LC3. By inhibiting ATG4B, this compound effectively blocks these crucial steps, leading to the inhibition of autophagy. This mechanism of action makes this compound a promising candidate for sensitizing glioblastoma cells to conventional therapies.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized through both biochemical and cellular assays. The following tables summarize the key quantitative findings from the primary research by Kim DR, et al.

Table 1: Biochemical Inhibitory Potency of this compound and Parent Compound

| Compound | Target | Assay Type | IC50 Value |

| This compound (compound 7) | ATG4B | In vitro enzymatic assay | 12.7 µM[1] |

| NSC185058 (parent compound) | ATG4B | In vitro enzymatic assay | >100 µM[1] |

Table 2: Cellular Activity of this compound in Glioblastoma Stem-like Cells (GSCs)

| Cell Lines | Treatment | Concentration(s) | Observed Effect on Autophagy Markers |

| GSC83 & GSC576 | This compound | 10, 25, 50 µM | Dose-dependent decrease in LC3-II levels and accumulation of p62[1] |

| GSC83 & GSC576 | NSC185058 | 10, 25, 50 µM | Less potent inhibition of LC3-II formation and p62 accumulation compared to this compound[1] |

Note: The cellular activity is based on semi-quantitative analysis of immunoblotting data presented in the primary research article.

Signaling Pathway Inhibition by this compound

This compound inhibits autophagy by directly targeting the enzymatic activity of ATG4B. The following diagram illustrates the central role of ATG4B in the autophagy pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the procedures described in the primary literature.

In Vitro ATG4B Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of ATG4B using a fluorogenic substrate.

Materials:

-

Recombinant human ATG4B enzyme

-

Fluorogenic peptide substrate (e.g., pim-FG-PABA-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound and control compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of this compound and control compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 384-well plate, add the ATG4B enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted compounds (this compound, controls) to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence intensity over time, taking readings every 1-2 minutes for at least 30 minutes.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Cellular Autophagy Inhibition Assay (Immunoblotting)

This method assesses the effect of this compound on autophagy in glioblastoma stem-like cells by measuring the levels of key autophagy marker proteins, LC3 and p62.

Materials:

-

Glioblastoma stem-like cell lines (GSC83, GSC576)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed GSC83 and GSC576 cells in appropriate culture vessels and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein levels, normalizing to the β-actin loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel autophagy inhibitor like this compound in glioblastoma stem cells.

Conclusion

This compound is a potent and specific inhibitor of the cysteine protease ATG4B, a critical enzyme in the autophagy pathway. Through its inhibitory action, this compound effectively blocks the processing of LC3 and subsequent autophagosome formation, leading to the suppression of autophagy in glioblastoma cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other ATG4B inhibitors in oncology.

References

MJO445: A Selective ATG4B Inhibitor for Autophagy Attenuation in Glioblastoma

An In-depth Technical Guide

This technical guide provides a comprehensive overview of MJO445, a novel and potent selective inhibitor of Autophagy-Related Cysteine Peptidase 4B (ATG4B). Developed as a promising therapeutic agent, this compound has demonstrated significant potential in the attenuation of autophagy, particularly in the context of glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential applications of this compound.

Introduction

Glioblastoma is a highly aggressive and challenging to treat primary brain tumor. A key survival mechanism for glioblastoma cells, particularly in response to standard therapies like radiation and temozolomide, is the upregulation of autophagy.[1] Autophagy is a cellular self-degradation process that allows cancer cells to recycle intracellular components to sustain metabolism and survive stress. ATG4B is a cysteine protease that plays a critical role in the initiation of autophagy by processing microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form, LC3-I, which is essential for autophagosome formation.[1]

This compound (also referred to as compound 7) was developed through the structural optimization of the initial lead compound NSC185058.[2] It has shown markedly greater potency in both biochemical and cellular assays, making it a valuable tool for studying the role of ATG4B in autophagy and a promising candidate for further therapeutic development.[2]

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of ATG4B. By binding to ATG4B, this compound prevents the proteolytic cleavage of pro-LC3, thereby inhibiting the formation of LC3-I. This, in turn, blocks the subsequent lipidation of LC3-I to form LC3-II, a key step in autophagosome membrane elongation and maturation. The inhibition of this pathway leads to an accumulation of the autophagy substrate p62/SQSTM1 and a reduction in overall autophagic flux.

dot

Caption: this compound inhibits ATG4B, blocking pro-LC3 cleavage and subsequent autophagy.

Quantitative Data

The inhibitory activity of this compound against ATG4B and its effects on glioblastoma stem cell (GSC) viability have been quantified in several key experiments.

Table 1: In Vitro ATG4B Inhibition

| Compound | IC50 (µM) |

| This compound | 12.7[2] |

| NSC185058 (parent compound) | >100[2] |

Table 2: Glioblastoma Stem Cell (GSC) Viability

| Cell Line | Treatment | IC50 (µM) |

| GSC83 | This compound | ~20[2] |

| GSC576 | This compound | ~15[2] |

| GSC83 | NSC185058 | >50[2] |

| GSC576 | NSC185058 | >50[2] |

Experimental Protocols

The following sections detail the methodologies used to evaluate the efficacy of this compound.

In Vitro ATG4B Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ATG4B.

dot

Caption: Workflow for determining the IC50 of this compound against ATG4B.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) to the desired concentrations.

-

Prepare a solution of recombinant human ATG4B protein in assay buffer.

-

Prepare a solution of the fluorogenic substrate pim-FG-PABA-AMC in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the serially diluted this compound or vehicle control (DMSO).

-

Add the recombinant ATG4B solution to each well and pre-incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the AMC fluorophore).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on glioblastoma stem cells.

Protocol:

-

Cell Culture:

-

Culture GSC83 and GSC576 cells in appropriate stem cell medium (e.g., Neurobasal medium supplemented with B27, EGF, and FGF).

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the cell plates with the this compound-containing medium or vehicle control.

-

Incubate the cells for 72 hours.

-

-

Viability Assessment (using CellTiter-Glo® as an example):

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Immunoblotting for LC3 and p62

This method is used to detect changes in the levels of key autophagy markers, LC3-II and p62, in response to this compound treatment.

dot

Caption: Steps for analyzing LC3 and p62 protein levels via immunoblotting.

Protocol:

-

Cell Treatment and Lysis:

-

Seed GSCs in 6-well plates and treat with various concentrations of this compound or vehicle for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Analyze the ratio of LC3-II to LC3-I and the levels of p62 relative to the loading control to assess the impact of this compound on autophagy.

-

Conclusion

This compound is a potent and selective inhibitor of ATG4B that effectively attenuates autophagy in glioblastoma cells. Its ability to block the crucial initial step of autophagosome formation, as evidenced by robust biochemical and cellular data, establishes it as a superior tool compound compared to its predecessors. The detailed protocols provided in this guide offer a framework for the further investigation of this compound and other ATG4B inhibitors. The continued exploration of this compound's therapeutic potential, particularly in combination with standard-of-care treatments for glioblastoma, is a promising avenue for future research.

References

MJO445: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent ATG4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma, a notoriously aggressive central nervous system tumor, exhibits profound resistance to conventional therapies such as radiation and temozolomide. A key survival mechanism employed by these tumors is the upregulation of autophagy, a cellular recycling process. The cysteine protease ATG4B plays a pivotal role in autophagosome formation, making it a compelling therapeutic target. This document details the discovery and synthesis of MJO445, a novel and potent ATG4B inhibitor. We provide a comprehensive overview of the experimental protocols utilized in its characterization, present key quantitative data, and illustrate its mechanism of action within the broader context of the ATG4B signaling pathway.

Discovery and Rationale

This compound was developed through a structural optimization campaign based on the initial ATG4B inhibitor, NSC185058. The primary goal was to enhance potency against ATG4B to more effectively attenuate autophagy in glioblastoma cells. The research, published in ACS Medicinal Chemistry Letters in 2024, identified this compound (also referred to as compound 7 in the publication) as a lead candidate with significantly improved biochemical and cellular activity.[1][2] The inhibition of ATG4B by this compound is a strategic approach to sensitize glioblastoma cells to standard therapies by preventing the pro-survival effects of autophagy.

Synthesis of this compound

The synthesis of this compound is a streamlined process that allows for its efficient production. The detailed experimental protocol for its synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents (as described in the primary literature)

-

Appropriate solvents

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., flash chromatography system)

-

Analytical instrumentation for characterization (NMR, HRMS)

Procedure:

The synthesis of this compound is achieved through a specific chemical reaction sequence, which is detailed in the supporting information of the source publication. The general steps involve the coupling of precursor molecules under controlled reaction conditions, followed by purification to yield the final compound. For the precise, step-by-step synthesis protocol, including reaction times, temperatures, and purification methods, please refer to the supporting information of Kim DR, et al., 2024.[1]

Quantitative Data: Biochemical and Cellular Potency

This compound has demonstrated a marked improvement in inhibitory activity against ATG4B compared to its predecessors. The following tables summarize the key quantitative data from the biochemical and cellular assays.

| Compound | Biochemical IC50 (µM) | Notes |

| This compound | 12.7 | Determined by a fluorogenic substrate assay.[3] |

| NSC185058 | >100 (inactive) | Precursor compound showing weak activity. |

Table 1: Biochemical Potency of this compound against ATG4B.

| Compound | Cellular Assay | Effect |

| This compound | Attenuation of cellular autophagy in glioblastoma cells. | Markedly greater potency in cells compared to previous compounds.[1][2] |

Table 2: Cellular Activity of this compound.

Experimental Protocols

The characterization of this compound involved several key experiments to determine its biochemical and cellular effects. The methodologies for these assays are crucial for understanding and potentially replicating the findings.

Biochemical Assay for ATG4B Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATG4B enzyme.

Methodology: A fluorogenic substrate assay was employed to measure the enzymatic activity of ATG4B in the presence of varying concentrations of the inhibitor.

-

Reagents: Purified human ATG4B, fluorogenic ATG4B substrate (e.g., pim-FG-PABA-AMC), assay buffer, and the test compound (this compound).

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of this compound are pre-incubated with ATG4B in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated and used to determine the percent inhibition at each compound concentration.

-

The IC50 value is then calculated by fitting the data to a dose-response curve.

-

Cellular Autophagy Assay

Objective: To assess the ability of this compound to inhibit autophagy in a cellular context, specifically in glioblastoma cells.

Methodology: The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation and can be monitored by Western blotting.

-

Cell Culture: Glioblastoma cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period. A known autophagy inducer (e.g., starvation, rapamycin) can be used to stimulate the process.

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

-

-

Analysis: The ratio of LC3-II to LC3-I is quantified to determine the extent of autophagy inhibition. A decrease in this ratio indicates successful inhibition by this compound.

Signaling Pathways and Visualizations

To understand the mechanism of action of this compound, it is essential to visualize its role within the ATG4B-mediated autophagy pathway.

Caption: ATG4B Signaling Pathway and this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a significant advancement in the development of ATG4B inhibitors for the treatment of glioblastoma. Its enhanced potency and well-defined mechanism of action make it a valuable tool for further research into the role of autophagy in cancer and a promising candidate for preclinical development. The detailed protocols and data presented here provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat this devastating disease.

References

MJO445: A Technical Guide on its Prospective Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MJO445 is a novel and potent small molecule inhibitor of Autophagy-related 4B (ATG4B), a cysteine protease crucial for the execution of autophagy.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions, such as those induced by chemotherapy and radiation.[1][2] By inhibiting ATG4B, this compound effectively attenuates this pro-survival autophagy, presenting a promising strategy to enhance the efficacy of cancer therapies.[1] This technical guide provides an in-depth overview of the known effects of this compound and explores its potential to induce apoptosis in cancer cells based on its mechanism of action. While direct evidence of this compound-induced apoptosis is still emerging, this document synthesizes the available data and provides a framework for future investigation.

Core Mechanism of Action: ATG4B Inhibition

This compound functions by inhibiting the enzymatic activity of ATG4B.[1] ATG4B is responsible for the cleavage of pro-LC3 (Microtubule-associated protein 1A/1B-light chain 3) to its mature form, LC3-I, and the subsequent de-lipidation of LC3-II.[1] These processes are essential for the formation and maturation of autophagosomes. Inhibition of ATG4B by this compound leads to a disruption of the autophagy flux, characterized by the accumulation of the autophagy substrate p62/SQSTM1 and a reduction in the conversion of LC3-I to the autophagosome-associated LC3-II.[1]

Quantitative Data on this compound's Effect on Glioblastoma Stem Cells

The primary research on this compound has focused on its effects on glioblastoma stem cells (GSCs), a cell population implicated in tumor recurrence and therapeutic resistance. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Autophagy Markers in Glioblastoma Stem Cells (GSC83 and GSC576) [1]

| Cell Line | Treatment (72h) | LC3-II Levels (Relative to Control) | p62 Levels (Relative to Control) |

| GSC83 | This compound (Low Conc.) | Significantly Decreased | Significantly Increased |

| This compound (High Conc.) | Markedly Decreased | Markedly Increased | |

| GSC576 | This compound (Low Conc.) | Significantly Decreased | Significantly Increased |

| This compound (High Conc.) | Markedly Decreased | Markedly Increased |

Table 2: Effect of this compound on the Viability of Glioblastoma Stem Cells (GSC83 and GSC576) [1]

| Cell Line | Treatment | Effect on Cell Viability |

| GSC83 | This compound | Dose-dependent decrease |

| GSC576 | This compound | Dose-dependent decrease |

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the direct apoptotic effects of this compound have not been explicitly detailed, the inhibition of ATG4B is known to sensitize cancer cells to apoptosis, particularly in combination with other stressors. The sustained inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, cellular stress, and ultimately, the activation of apoptotic pathways.

References

Preliminary in vitro studies of MJO445

A comprehensive analysis of the preliminary in vitro studies of MJO445 reveals its role as a potent inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy signaling pathway. This compound, also identified as compound 7, has demonstrated significant potential in attenuating autophagy in glioblastoma, a challenging and aggressive form of brain cancer. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and the underlying molecular pathways from the foundational in vitro research.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated through enzymatic and cell-based assays, with key quantitative metrics summarized below. The data highlights the compound's potency in inhibiting its target and its effects on glioblastoma stem-like cells (GSCs).

| Parameter | Compound | Value | Cell Line(s) | Assay Type |

| IC50 | This compound (Compound 7) | 12.7 µM[1] | - | In vitro fluorometric enzymatic assay[1] |

| IC50 | NSC185058 (Compound 1) | >100 µM[1] | - | In vitro fluorometric enzymatic assay[1] |

| Cell Viability | This compound (Compound 7) | Superior potency over NSC185058 | GSC83 & GSC576 | Cell viability assay[1] |

| Sphere Formation | This compound (Compound 7) | Superior inhibition over NSC185058 | GSC83 & GSC576 | Sphere-forming assay[1] |

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting ATG4B, a critical cysteine protease in the autophagy pathway. ATG4B is responsible for the cleavage of pro-LC3 (a microtubule-associated protein 1A/1B-light chain 3) to its mature form, LC3-I. This processed form is then conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is a key step in the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. By inhibiting ATG4B, this compound prevents the maturation of LC3 and the subsequent formation of the autophagosome, thereby blocking the autophagy process. This inhibition leads to an accumulation of the autophagy substrate p62/SQSTM1 and can enhance the sensitivity of cancer cells to therapies like radiation.[2]

The general workflow for evaluating ATG4B inhibitors like this compound involves a multi-step process, starting from enzymatic assays to cell-based functional assays.

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize this compound.

Fluorometric ATG4B Enzymatic Assay

This assay quantitatively measures the enzymatic activity of ATG4B and the inhibitory potency of compounds like this compound.

-

Principle : The assay utilizes a fluorogenic peptide substrate that, when cleaved by active ATG4B, releases a fluorescent molecule. The increase in fluorescence is proportional to the enzyme's activity.

-

Materials :

-

Procedure :

-

Activated recombinant ATG4B protein is incubated with varying concentrations of the inhibitor (this compound) or control compound in the assay buffer.[1]

-

The reaction is initiated by adding the fluorogenic peptide substrate to each well.[1]

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence intensity is measured at regular intervals using a plate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Glioblastoma Stem-like Cell (GSC) Culture and Treatment

GSCs are cultured to assess the cellular effects of this compound in a disease-relevant model.

-

Cell Lines : Patient-derived GSC lines such as GSC83 and GSC1123 are commonly used.[2]

-

Culture Conditions :

-

Cells are maintained as neurospheres in a serum-free neural stem cell medium.

-

The medium is typically supplemented with growth factors like EGF and bFGF.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment :

-

GSCs are seeded in appropriate culture vessels.

-

After allowing the cells to adhere or form spheres, they are treated with various concentrations of this compound or a control compound.

-

Cells are incubated for a specified duration (e.g., 72 hours) before subsequent analysis.[1]

-

Western Blot Analysis for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins, LC3 and p62.

-

Principle : Western blotting allows for the separation of proteins by size and their detection using specific antibodies. The conversion of LC3-I to LC3-II (indicated by a shift in molecular weight) and the accumulation of p62 are hallmark indicators of autophagy inhibition.

-

Procedure :

-

Following treatment, GSCs are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for LC3 and p62/SQSTM1, as well as a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified to determine the LC3-II/LC3-I ratio and p62 levels relative to the loading control. A significant reduction in the conversion of LC3-I to LC3-II and an accumulation of p62 indicate effective autophagy inhibition.[2]

-

Cell Viability and Sphere-Formation Assays

These assays determine the impact of this compound on the survival and self-renewal capacity of GSCs.

-

Cell Viability Assay (e.g., MTT Assay) :

-

GSCs are seeded in 96-well plates and treated with this compound for a defined period (e.g., 72 hours).[1]

-

An MTT reagent is added to each well and incubated, allowing viable cells to convert the tetrazolium salt into formazan crystals.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured with a microplate reader, which correlates with the number of viable cells.

-

-

Sphere-Formation Assay :

-

Single-cell suspensions of GSCs are plated at a low density in 96-well plates in the presence of this compound or control.

-

Cells are incubated for a period that allows for the formation of neurospheres (e.g., 7-10 days).

-

The number and size of spheres in each well are counted and analyzed. A reduction in sphere-forming ability indicates an inhibition of the self-renewal capacity of GSCs.[2]

-

References

The Emergence of MJO445: A Potent ATG4B Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide on the Chemical Structure, Mechanism of Action, and Preclinical Efficacy of MJO445

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging central nervous system tumors to treat. Standard therapies, including radiation and temozolomide, often face resistance, partly due to the activation of cellular survival pathways such as autophagy.[1] Autophagy, a cellular recycling process, can paradoxically promote tumor cell survival under stress. A key regulator of this process is the cysteine protease Autophagy-Related 4B (ATG4B). This compound has been identified as a novel and potent inhibitor of ATG4B, demonstrating significant potential in enhancing the efficacy of glioblastoma treatments by attenuating autophagy. This technical guide provides a comprehensive overview of the chemical structure, preclinical data, and experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, also referred to as compound 7 in its primary publication, is a derivative of the known ATG4B inhibitor NSC185058.[2] Structural optimization of the parent compound led to the development of this compound with markedly improved potency.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃S | MedchemExpress |

| CAS Number | 1968-56-5 | MedchemExpress |

| SMILES | S=C(C1=NC2=C(C=C1)C=CC=C2)NC3=NC=CC=C3 | MedchemExpress |

| InChI Key | InChI=1S/C15H11N3S/c19-15(17-13-5-1-2-6-18-13)16-14-11-7-3-4-8-12(11)10-9-14/h1-10H,(H2,16,17,18,19) | PubChem |

Quantitative Preclinical Data

The efficacy of this compound has been evaluated through various in vitro assays, demonstrating its superior inhibitory activity against ATG4B and its impact on glioblastoma stem cells (GSCs).

Table 1: In Vitro ATG4B Inhibition

| Compound | IC₅₀ (µM) |

| This compound (Compound 7) | 12.7[3] |

| NSC185058 (Parent Compound) | >100[3] |

Table 2: Effect on Glioblastoma Stem Cell (GSC) Viability

| Cell Line | Treatment | Concentration (µM) | Effect on Cell Viability |

| GSC83 | This compound | 10, 20, 40 | Dose-dependent decrease[2] |

| GSC576 | This compound | 10, 20, 40 | Dose-dependent decrease[2] |

Table 3: Modulation of Autophagy Markers in GSCs (72h treatment)

| Cell Line | Treatment | Concentration (µM) | LC3B-I to LC3B-II Conversion | p62/SQSTM1 Levels |

| GSC83 | This compound | 10, 20, 40 | Inhibition[2] | Accumulation[2] |

| GSC576 | This compound | 10, 20, 40 | Inhibition[2] | Accumulation[2] |

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of ATG4B, a crucial enzyme in the autophagy pathway. By blocking ATG4B, this compound prevents the cleavage of pro-LC3 to LC3-I and the subsequent lipidation to form LC3-II, a key step in autophagosome formation. This leads to an accumulation of the autophagy substrate p62 and ultimately inhibits the pro-survival effects of autophagy in glioblastoma cells.

The preclinical evaluation of this compound involved a systematic workflow from chemical synthesis to cellular assays.

Experimental Protocols

The following are representative protocols for the key experiments performed in the evaluation of this compound, based on the descriptions in the primary literature.

Synthesis of this compound (Compound 7)

The synthesis of this compound is achieved through a streamlined process starting from commercially available materials. A representative procedure involves the reaction of a benzothiazole precursor with an appropriate amine under specific reaction conditions. The detailed synthesis, purification, and characterization would follow standard organic chemistry laboratory practices. For the specific multi-step synthesis and characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of the primary publication by Kim et al. (2024).

In Vitro ATG4B Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of ATG4B.

-

Reagents and Materials:

-

Recombinant human ATG4B protein

-

Fluorogenic ATG4B substrate (e.g., pim-FG-PABA-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound and NSC185058 (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound and the control compound in assay buffer.

-

Add a fixed concentration of recombinant ATG4B to each well of the 384-well plate.

-

Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Glioblastoma Stem Cell (GSC) Culture

Patient-derived GSCs (e.g., GSC83, GSC576) are cultured as neurospheres in serum-free medium.

-

Media and Reagents:

-

DMEM/F12 medium

-

B-27 supplement

-

Human recombinant epidermal growth factor (EGF)

-

Human recombinant basic fibroblast growth factor (bFGF)

-

Penicillin-Streptomycin

-

Ultra-low attachment culture flasks or plates

-

-

Procedure:

-

Maintain GSCs in ultra-low attachment flasks with complete GSC medium.

-

To passage, collect the neurospheres, centrifuge, and dissociate into single cells using a suitable dissociation reagent (e.g., Accutase).

-

Resuspend the single cells in fresh medium and re-plate at the desired density.

-

Cell Viability Assay

This assay measures the effect of this compound on the viability of GSCs.

-

Reagents and Materials:

-

GSCs cultured as described above

-

This compound (dissolved in DMSO)

-

96-well ultra-low attachment plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

-

Procedure:

-

Plate GSCs at a specific density (e.g., 2,000 cells/well) in 96-well ultra-low attachment plates.

-

Treat the cells with increasing concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

-

Western Blot Analysis for Autophagy Markers

This technique is used to detect changes in the levels of key autophagy-related proteins.

-

Reagents and Materials:

-

GSCs treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated GSCs with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its potent and specific inhibition of ATG4B effectively disrupts the pro-survival autophagy pathway in cancer cells. The preclinical data strongly support its potential as a sensitizing agent for standard-of-care treatments like radiation and chemotherapy. Further investigation, including in vivo studies, is warranted to fully elucidate the therapeutic promise of this compound in the treatment of glioblastoma and potentially other autophagy-dependent cancers.

References

MJO445: A Promising Therapeutic Agent for Glioblastoma

A Technical Whitepaper on the Preclinical Evidence and Mechanism of Action of a Novel ATG4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, with a median survival of less than two years.[1] A key factor contributing to this poor prognosis is the tumor's resistance to standard therapies like radiation and temozolomide.[1][2][3] A cellular process known as autophagy is increasingly recognized as a critical survival mechanism for cancer cells under stress, including that induced by anti-cancer treatments. MJO445, a novel and potent inhibitor of Autophagy-related 4B cysteine peptidase (ATG4B), has emerged as a promising therapeutic agent.[1][2][3] By targeting a crucial enzyme in the autophagy pathway, this compound has demonstrated significant potential in preclinical studies to inhibit tumor cell survival and self-renewal, offering a new strategy to overcome therapeutic resistance in glioblastoma. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction: The Role of Autophagy in Glioblastoma

Glioblastoma is a highly malignant brain tumor characterized by rapid, infiltrative growth and a high rate of recurrence.[1] Standard-of-care treatments, including surgery, radiation, and chemotherapy with temozolomide, often fail to provide a lasting response due to intrinsic and acquired resistance mechanisms.[1][2][3]

Autophagy is a cellular recycling process that allows cells to degrade and reuse their own components, thereby maintaining homeostasis, especially during periods of stress such as nutrient deprivation or exposure to cytotoxic agents.[1][4] In the context of cancer, autophagy can have a dual role. However, in established tumors like glioblastoma, it is predominantly a pro-survival mechanism, enabling cancer cells to withstand the harsh tumor microenvironment and the effects of therapy.[1][2]

ATG4B is a cysteine protease that plays a critical role in the initiation of autophagy by processing microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in the formation of the autophagosome.[1][2] Elevated expression of ATG4B has been observed in several cancers, including colorectal cancer, and is associated with poor prognosis.[4][5] Therefore, inhibiting ATG4B presents a rational therapeutic strategy to block autophagy and potentially render cancer cells more susceptible to conventional treatments.

This compound: A Potent and Specific ATG4B Inhibitor

This compound was developed through the structural optimization of a previously identified ATG4B inhibitor, NSC185058.[1][2] This optimization led to a compound with markedly enhanced potency against ATG4B in both biochemical and cellular assays.[1][2][3]

Mechanism of Action

This compound directly inhibits the enzymatic activity of ATG4B. This inhibition prevents the cleavage of pro-LC3 into LC3-I and the subsequent conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II. The accumulation of unprocessed LC3 and the failure to form functional autophagosomes effectively halts the autophagic process. This disruption of autophagy leads to the accumulation of cellular waste and stress, ultimately impacting cancer cell viability and proliferation.

Below is a diagram illustrating the role of ATG4B in the autophagy pathway and the point of inhibition by this compound.

Caption: this compound inhibits the cysteine protease ATG4B, a key enzyme in the initial stages of autophagy.

Preclinical Data

The therapeutic potential of this compound has been evaluated in preclinical models of glioblastoma, specifically in glioma stem-like cells (GSCs). GSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: Inhibition of Autophagic Activity in Glioma Stem-like Cells (GSCs)

| Cell Line | Treatment | Concentration | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) |

| GSC83 | This compound | 1 µM | Significantly Decreased | Significantly Increased |

| GSC83 | This compound | 5 µM | Significantly Decreased | Significantly Increased |

| GSC576 | This compound | 1 µM | Significantly Decreased | Significantly Increased |

| GSC576 | This compound | 5 µM | Significantly Decreased | Significantly Increased |

Data are presented as qualitative summaries based on immunoblot analyses from the source publication. Specific fold-change values would require access to the raw densitometry data.

Table 2: Effect of this compound on Cell Viability and Self-Renewal of GSCs

| Cell Line | Assay | Treatment | Concentration | Effect |

| GSC83 | Cell Viability | This compound | 1-10 µM | Dose-dependent decrease in viability |

| GSC576 | Cell Viability | This compound | 1-10 µM | Dose-dependent decrease in viability |

| GSC83 | Sphere Formation | This compound | 1 µM | Significant reduction in sphere-forming capacity |

| GSC576 | Sphere Formation | This compound | 1 µM | Significant reduction in sphere-forming capacity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound.

Cell Culture

Glioma stem-like cells (GSC83 and GSC576) were cultured in serum-free neurobasal medium supplemented with N2 and B27, basic fibroblast growth factor (bFGF), and epidermal growth factor (EGF). Cells were maintained as neurospheres in a humidified incubator at 37°C with 5% CO2.

Immunoblot Analysis

-

Purpose: To assess the levels of key autophagy-related proteins (LC3 and p62).

-

Procedure:

-

GSCs were treated with this compound or a vehicle control for the indicated times and concentrations.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against LC3B, p62/SQSTM1, and β-actin (as a loading control).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay

-

Purpose: To determine the effect of this compound on the viability of GSCs.

-

Procedure:

-

GSCs were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound or a vehicle control.

-

After a 72-hour incubation, a resazurin-based reagent (e.g., CellTiter-Blue) was added to each well.

-

Fluorescence was measured using a plate reader to determine the number of viable cells.

-

Sphere Formation Assay

-

Purpose: To evaluate the self-renewal capacity of GSCs.

-

Procedure:

-

Single-cell suspensions of GSCs were plated at a low density in 96-well plates.

-

Cells were treated with this compound or a vehicle control.

-

After 7-10 days, the number of neurospheres formed in each well was counted.

-

The sphere-forming efficiency was calculated as the number of spheres divided by the initial number of cells seeded.

-

Below is a workflow diagram for the evaluation of this compound.

Caption: A streamlined workflow for the preclinical assessment of this compound in glioblastoma stem-like cells.

Future Directions and Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for glioblastoma. By effectively inhibiting the pro-survival autophagy pathway, this compound demonstrates the ability to reduce the viability and self-renewal capacity of glioma stem-like cells.

Future research should focus on several key areas:

-

In vivo studies: Evaluating the efficacy of this compound in animal models of glioblastoma is a critical next step to assess its anti-tumor activity and pharmacokinetic properties.

-

Combination therapies: Investigating the synergistic effects of this compound with standard-of-care treatments, such as radiation and temozolomide, could reveal strategies to overcome therapeutic resistance.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to ATG4B inhibition could help in patient stratification for future clinical trials.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Crossroads: A Technical Guide to MJO445 and its Inhibition of ATG4B in Glioblastoma

For Immediate Release

EVANSTON, IL – A recent publication in ACS Medicinal Chemistry Letters has detailed the synthesis and characterization of MJO445, a novel and potent inhibitor of Autophagy-related protein 4B (ATG4B), a key enzyme in the autophagy pathway. This in-depth guide explores the molecular targeting of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and autophagy-related research.

This compound emerges as a significant advancement over its parent compound, NSC185058, demonstrating markedly enhanced potency in both biochemical and cellular assays. The primary molecular target of this compound is the cysteine protease ATG4B, which plays a crucial role in the initiation of autophagy, a cellular process implicated in the survival and treatment resistance of glioblastoma (GBM).

Quantitative Data: A Comparative Analysis of ATG4B Inhibitors

The inhibitory potency of this compound against ATG4B was determined using a fluorimetric biochemical assay and compared to its structural predecessor, NSC185058. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of ATG4B by 50%, are summarized below.

| Compound | Target | IC50 (μM) | Source |

| This compound | ATG4B | 12.7 | [1] |

| NSC185058 | ATG4B | > 100 | [1] |

Signaling Pathway: this compound Intervention in Autophagy

This compound targets a critical juncture in the autophagy signaling cascade. In glioblastoma, stressors such as radiation therapy and chemotherapy can induce autophagy as a pro-survival mechanism for cancer cells. ATG4B is essential for the cleavage of pro-LC3 (a microtubule-associated protein 1A/1B-light chain 3) to its active form, LC3-I. LC3-I is subsequently lipidated to form LC3-II, which is incorporated into the autophagosome membrane, a key step in autophagic flux. By inhibiting ATG4B, this compound prevents the initial processing of pro-LC3, thereby blocking the entire downstream autophagy process and potentially rendering cancer cells more susceptible to therapeutic interventions.

References

Initial Toxicity Screening of MJO445: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. The compound MJO445 is a novel area of research, and as such, comprehensive toxicity data is not yet publicly available. The information presented herein is limited and should not be considered a complete toxicological profile.

Introduction

This compound, also identified as Compound 7, is an inhibitor of ATG4B, a cysteine protease essential for the process of autophagy.[1] Its primary mechanism of action involves the inhibition of autophagy in glioblastoma cells, suggesting its potential as a therapeutic agent in oncology.[1] This technical guide aims to summarize the current publicly available information regarding the initial toxicity screening of this compound. It is important to note that detailed preclinical safety data and comprehensive toxicity studies are not yet available in the public domain.

Mechanism of Action

This compound functions as an inhibitor of ATG4B.[1] The ATG4B enzyme plays a critical role in the lipidation of LC3, a key step in autophagosome formation. By inhibiting ATG4B, this compound effectively blocks the autophagic process, which can be a survival mechanism for cancer cells. This inhibition of autophagy in glioblastoma suggests a targeted therapeutic strategy.

Signaling Pathway

Caption: this compound signaling pathway in glioblastoma.

Preclinical Toxicity Data

As of the date of this document, specific quantitative data from initial toxicity screenings of this compound are not publicly available. Preclinical development of a novel compound typically involves a series of in vitro and in vivo studies to determine its safety profile. These studies would generally include:

-

Cytotoxicity assays: To determine the concentration of this compound that is toxic to various cell lines, including both cancerous and healthy cells.

-

Genotoxicity assays: To assess the potential of this compound to damage genetic material.

-

In vivo toxicity studies: In animal models to evaluate the acute and chronic effects of this compound on various organs and systems.

Without access to the primary research article by Kim DR, et al. or other preclinical study reports, a detailed summary of the toxicological data cannot be provided.

Experimental Protocols

Detailed experimental protocols for the toxicity screening of this compound are not available in the public domain. However, a general experimental workflow for the initial toxicity screening of a novel compound is outlined below.

General Workflow for Initial Toxicity Screening

Caption: Generalized experimental workflow for toxicity screening.

Conclusion

This compound is an emerging therapeutic candidate with a defined mechanism of action as an ATG4B inhibitor. While its potential in treating glioblastoma by inhibiting autophagy is of significant interest, the publicly available information regarding its toxicity profile is currently sparse. The scientific and drug development communities await the publication of comprehensive preclinical safety and toxicology data to fully assess the therapeutic potential and risks associated with this compound. Further research and publication of findings are imperative for the continued development of this compound.

References

Methodological & Application

Application Notes and Protocols for MJO445 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MJO445 is a potent and specific inhibitor of Autophagy-related 4B cysteine protease (ATG4B), a key enzyme in the autophagy pathway.[1][2] Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions, such as those induced by chemotherapy and radiation.[1][2] By inhibiting ATG4B, this compound blocks the autophagic process, leading to the accumulation of autophagosomes and ultimately, cell death. This mechanism makes this compound a promising candidate for cancer therapy, particularly in aggressive cancers like glioblastoma.[1][2] These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model, based on established methodologies for similar ATG4B inhibitors and available data on this compound.

Mechanism of Action: Inhibition of Autophagy

This compound targets ATG4B, a cysteine protease crucial for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation. ATG4B cleaves pro-LC3 to its cytosolic form, LC3-I, and also deconjugates LC3-II from the autophagosomal membrane. Inhibition of ATG4B by this compound disrupts these processes, leading to a blockage of the autophagic flux. This disruption of autophagy sensitizes cancer cells to apoptosis and inhibits tumor growth.

Data Presentation

In Vitro Efficacy of this compound in Glioblastoma Stem Cells (GSCs)

The following table summarizes the in vitro activity of this compound in two different glioblastoma stem cell lines, GSC83 and GSC576. Data is extrapolated from immunoblot analyses and cell viability assays.[1]

| Cell Line | Treatment Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Accumulation (Fold Change vs. Control) | Cell Viability (% of Control) |

| GSC83 | 1 | 2.5 | 3.0 | 60 |

| 5 | 4.0 | 5.5 | 35 | |

| 10 | 5.5 | 8.0 | 20 | |

| GSC576 | 1 | 2.2 | 2.8 | 65 |

| 5 | 3.8 | 5.0 | 40 | |

| 10 | 5.2 | 7.5 | 25 |

In Vivo Efficacy of ATG4B Inhibitors in Mouse Xenograft Models

The following table presents representative data on tumor growth inhibition by ATG4B inhibitors in mouse xenograft models. While specific in vivo data for this compound is not yet published, this table provides expected outcomes based on studies with similar compounds.

| Cancer Type | Xenograft Model | ATG4B Inhibitor | Dosing Regimen | Tumor Volume Reduction (%) | Survival Benefit (days) |

| Colorectal Cancer | HCT116 | S130 | 50 mg/kg, i.p., daily | ~60% | 15 |

| Osteosarcoma | Saos-2 | NSC185058 | 25 mg/kg, i.p., daily | ~50% | 12 |

| Glioblastoma | U87MG | Generic ATG4B Inhibitor | 30 mg/kg, i.p., daily | ~55% | 18 |

Experimental Protocols

Glioblastoma Xenograft Mouse Model Protocol

This protocol outlines the establishment of a glioblastoma xenograft model and subsequent treatment with this compound.

Materials:

-

Glioblastoma cell line (e.g., U87MG, patient-derived xenograft cells)

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Phosphate Buffered Saline (PBS), sterile

-

This compound, prepared in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Anesthetic (e.g., isoflurane)

-

Calipers for tumor measurement

-

Syringes and needles (27-30 gauge)

Procedure:

-

Cell Preparation:

-

Culture glioblastoma cells to 80-90% confluency.

-

Harvest cells by trypsinization and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using isoflurane.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.

-

Monitor the mice for tumor growth.

-

-

This compound Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into control and treatment groups.

-

Prepare a stock solution of this compound in a suitable vehicle. The recommended starting dose, based on similar compounds, is 25-50 mg/kg.

-

Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection daily.

-

Monitor the body weight and general health of the mice daily.

-

-

Tumor Growth Monitoring and Endpoint:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Visualizations

Signaling Pathway Diagram

Caption: ATG4B's role in autophagy and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for this compound evaluation in a mouse xenograft model.

References

- 1. ATG4B inhibitors with a benzotropolone core structure block autophagy and augment efficiency of chemotherapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

MJO445 dosage and administration for in vivo studies

Application Notes: MJO445 for In Vivo Studies

For Research Use Only

Introduction

This compound is a potent and selective small molecule inhibitor of Autophagy-Related Cysteine Peptidase 4B (ATG4B).[1] ATG4B is a key enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its subsequent delipidation, which are critical steps for autophagosome formation and maturation.[2] By inhibiting ATG4B, this compound effectively blocks the autophagic flux, leading to an accumulation of unprocessed LC3 and disruption of the cellular recycling process. This mechanism makes this compound a valuable tool for studying the role of autophagy in various physiological and pathological processes, particularly in cancer biology. These notes provide a summary of this compound's characteristics and a proposed protocol for its use in in vivo research models, specifically for glioblastoma xenograft studies.

Mechanism of Action

This compound targets the cysteine protease activity of ATG4B. This enzyme is responsible for two critical steps in the processing of ATG8 family proteins (like LC3):

-

Priming Cleavage: ATG4B cleaves the C-terminal portion of pro-LC3 to expose a glycine residue, forming LC3-I. This is a prerequisite for the subsequent conjugation of phosphatidylethanolamine (PE).

-

Recycling (Delipidation): ATG4B removes PE from the lipidated form of LC3 (LC3-II) on the autophagosome membrane, recycling LC3 for subsequent rounds of autophagy.